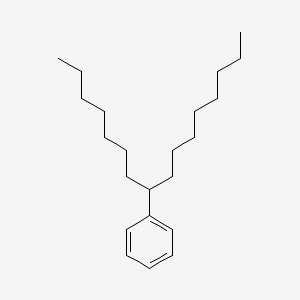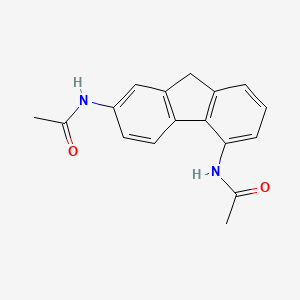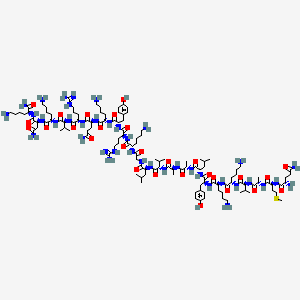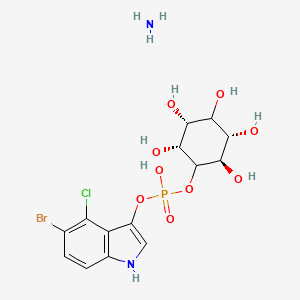
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt is a chemical compound with the molecular formula C14H16BrClNO9P · NH3 and a molecular weight of 505.64 g/mol . This compound is often used as a fluorogenic and chromogenic substrate in biochemical assays, particularly for the detection of phosphatidylinositol phosphate kinases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt involves several steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromo and chloro substituents at the 5 and 4 positions, respectively.
Phosphorylation: The indole derivative is then phosphorylated to introduce the phosphate group at the 1 position of the myo-inositol ring.
Ammonium Salt Formation: Finally, the compound is converted to its ammonium salt form by reacting with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The bromo and chloro substituents can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted indole compounds .
Applications De Recherche Scientifique
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of phosphatidylinositol phosphate kinases.
Biology: Employed in cell biology to investigate signal transduction pathways involving phosphoinositides.
Medicine: Utilized in diagnostic assays to detect specific enzyme activities in clinical samples.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt involves its conversion by phosphatidylinositol phosphate kinases into a colored or fluorescent product. This conversion allows for the detection and quantification of kinase activity. The molecular targets include various phosphatidylinositol phosphate kinases, and the pathways involved are related to phosphoinositide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: Another chromogenic substrate used in similar biochemical assays.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid cyclohexylammonium salt: Used as a substrate for β-glucuronidase, producing a blue chromophore upon enzymatic hydrolysis.
Uniqueness
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt is unique due to its specific application in detecting phosphatidylinositol phosphate kinases, which are crucial in various cellular processes. Its ability to produce a distinct color change or fluorescence upon enzymatic conversion makes it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C14H19BrClN2O9P |
|---|---|
Poids moléculaire |
505.64 g/mol |
Nom IUPAC |
azane;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1 |
Clé InChI |
HIFQQHVVHCJEPZ-STHBLVJOSA-N |
SMILES isomérique |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



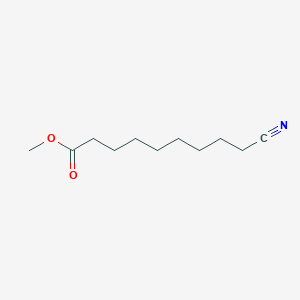
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
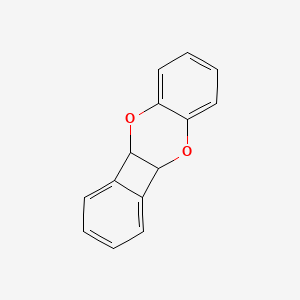
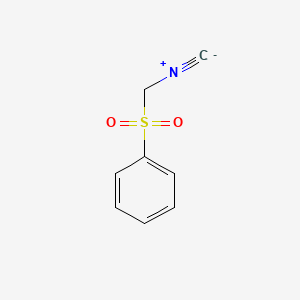
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
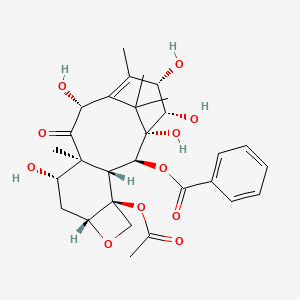
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
